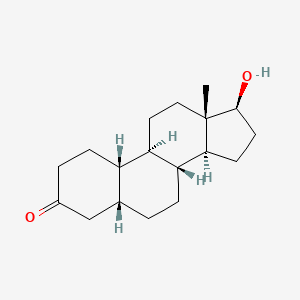

17beta-Hydroxy-5beta-estran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

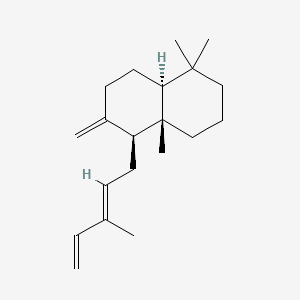

17beta-Hydroxy-5beta-estran-3-one, also known as (5beta, 17beta)-17-hydroxyestran-3-one or 17b-hydroxy-19-nor-5b-androstan-3-one, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. 17beta-Hydroxy-5beta-estran-3-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 17beta-hydroxy-5beta-estran-3-one is primarily located in the cytoplasm. 17beta-Hydroxy-5beta-estran-3-one can be biosynthesized from 5beta-estrane.

17beta-hydroxy-5beta-estran-3-one is a C18 steroid with 5beta-configuration formed from nandrolone by reduction across the C4-C5 double bond. It has a role as a human metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-estrane.

Scientific Research Applications

Novel Anti-Digoxin Agent

- 17beta-Hydroxy-5beta-estran-3-one has been explored as a potential anti-digoxin agent. It was found not to bind to cardiac steroid receptors on Na(+),K(+)-ATPase, and did not enhance the contraction of heart muscle. However, it inhibited the digoxin-induced increase in force of contraction and arrhythmias in both guinea pig papillary muscle and human atrial appendages, suggesting a novel mechanism of action for treating digoxin toxicity (Deutsch et al., 2006).

Biosynthesis and Metabolite Discovery

- A study on norandrostenedione (estr-4-en-3,17-dione) identified several hydroxylated metabolites of 17beta-Hydroxy-5beta-estran-3-one in human hepatocyte incubations. This research demonstrated the importance of in vitro systems for synthesizing and characterizing unknown metabolites of compounds like norandrostenedione, contributing significantly to the understanding of doping agents and their markers (Lévesque et al., 2005).

Development of Non-Steroidal Inhibitors

- Research on developing non-steroidal inhibitors for 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) involved derivatives of 17beta-Hydroxy-5beta-estran-3-one. This enzyme is overexpressed in breast cancer cells and is a target for mammary tumor treatment. Studies have led to the identification of bis(hydroxyphenyl) azoles as potential inhibitors, demonstrating the compound's relevance in treating estrogen-dependent diseases (Bey et al., 2008).

Influence on Urinary Steroid Profiles

- Consumption of boar edible tissues led to the excretion of metabolites related to 17beta-Hydroxy-5beta-estran-3-one in human urine, providing critical insights into steroid residues in humans. This study has implications for doping control, as the metabolites are typically used to confirm the exogenous administration of nandrolone in anti-doping efforts (Le Bizec et al., 2000).

properties

Product Name |

17beta-Hydroxy-5beta-estran-3-one |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(5R,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13+,14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

RHVBIEJVJWNXBU-XZVKZCCLSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@H]3CCC(=O)C4 |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

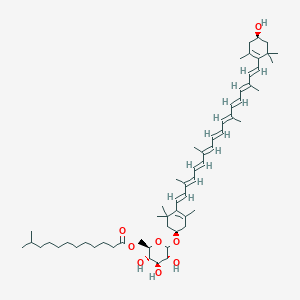

![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)

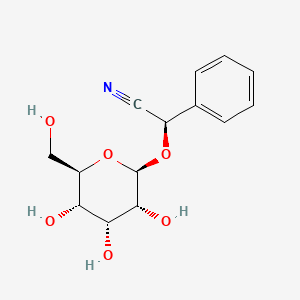

![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)

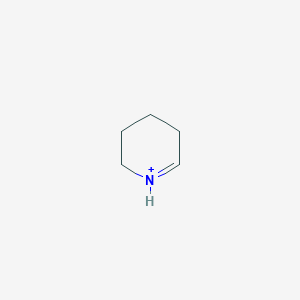

![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)

![2-[[2-(1,3-Benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1262270.png)